molecular formula C11H9N3O B1588782 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile CAS No. 171082-32-9

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile

Cat. No. B1588782
M. Wt: 199.21 g/mol
InChI Key: FLMBQNOAWLPZPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound can be synthesized by the Knoevenagel condensation reaction between furfural and malononitrile. This reaction involves the use of a base, such as sodium or potassium hydroxide, and a solvent, such as ethanol or methanol. The product can then be purified through recrystallization or column chromatography.


Molecular Structure Analysis

The molecular formula of this compound is C11H9N3O . It has an aromatic furan ring, which makes it reactive towards electrophiles.


Chemical Reactions Analysis

This compound is a strong nucleophile that can undergo various reactions, such as nucleophilic addition, substitution, and condensation reactions.


Physical And Chemical Properties Analysis

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile is a yellow crystalline solid that has a melting point of between 183 to 187°C. It has a boiling point of 424°C, and it is soluble in organic solvents, such as ethanol, ether, and acetone.

Scientific Research Applications

Fluorescent Materials

  • Application : There is a study that mentioned the reaction of this compound with 5-substituted 2-hydroxybenzaldehydes .
  • Results : The outcomes of this reaction were not specified in the search results .

Diketopyrrolopyrrole (DPP) Functionalization

  • Application : DPP functionalized with this compound, coined as DPP-TCF, was designed and synthesized .
  • Results : DPP-TCF exhibited strong absorption bands in solution as well as thin-film form .

Organic Light-Emitting Diode (OLED) Materials

  • Application : This compound is used as an intermediate in the synthesis of materials for OLEDs .
  • Results : The outcomes of this application were not specified in the search results .

Organic Photovoltaic (OPV) Materials

  • Application : It is also used as an intermediate in the synthesis of materials for OPVs .
  • Results : The outcomes of this application were not specified in the search results .

Dye-Sensitized Solar Cells (DSSCs)

  • Application : A study reported the use of this compound in the construction of DSSCs .
  • Method : The DSSC was constructed based on this compound anchored on CdS nanowires coated on a fluorine-doped tin oxide (FTO) coated glass substrate .
  • Results : The as-fabricated DSSC device based on this compound and CdS nanowires exhibited a power conversion efficiency (η) of 0.427% .

Organic Synthesis Intermediate

  • Application : This compound is used as an intermediate in organic synthesis .
  • Results : The outcomes of this application were not specified in the search results .

OLED/OPV Material Intermediate

  • Application : It is also used as an intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) .
  • Results : The outcomes of this application were not specified in the search results .

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-7-9(6-14)10(8(4-12)5-13)15-11(7,2)3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMBQNOAWLPZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C#N)C#N)OC1(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433759
Record name 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile

CAS RN

171082-32-9
Record name 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
Reactant of Route 2
2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
Reactant of Route 3
2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
Reactant of Route 4
2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
Reactant of Route 5
2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile

Citations

For This Compound
1
Citations
B Wu, Z Gan, S Tao, Q Wang, Y Song, H Zhong, F Hu - Molecules, 2023 - mdpi.com
Selective photodynamic therapy (PDT) for cancer cells is more efficient and much safer. Most selective PDTs are realized by antigene−biomarker or peptide−biomarker interactions. …
Number of citations: 6 www.mdpi.com

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